2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a pyridazinone derivative with a complex heterocyclic structure. Its core scaffold comprises a pyridazinone ring (a six-membered aromatic ring with two nitrogen atoms and a ketone group) substituted at position 3 with a 4-benzylpiperidin-1-yl moiety. The acetamide side chain at position 2 of the pyridazinone is further modified with a cycloheptyl group. This compound’s molecular formula is C25H32N4O2 (calculated based on structural analogs in –12), and its design reflects strategic modifications to optimize pharmacokinetic and pharmacodynamic properties, such as lipophilicity and target binding affinity.
Pyridazinone derivatives are widely investigated for their biological activities, including monoamine oxidase (MAO) inhibition, anti-inflammatory, and analgesic effects . The 4-benzylpiperidinyl group in this compound may enhance central nervous system (CNS) penetration, while the cycloheptyl acetamide tail could modulate solubility and metabolic stability.
Properties
Molecular Formula |
C25H34N4O2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C25H34N4O2/c30-24(26-22-10-6-1-2-7-11-22)19-29-25(31)13-12-23(27-29)28-16-14-21(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21-22H,1-2,6-7,10-11,14-19H2,(H,26,30) |
InChI Key |
PWQIWFFOOQGTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Chloroacetyl chloride reacts with the pyridazinone intermediate at position 2 under mild conditions:
-
Reagents : Chloroacetyl chloride, triethylamine (TEA)
-
Solvent : Dichloromethane (DCM) or THF
Table 2: Chloroacetylation Reaction Details
| Intermediate | Reagent | Base | Solvent | Temp | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl | Chloroacetyl chloride | TEA | DCM | 0–25°C | 2–4h | 70–85% |
Amide Bond Formation with Cycloheptylamine
The chloroacetyl intermediate undergoes nucleophilic substitution with cycloheptylamine to form the final acetamide.
Reaction Protocol
-
Reagents : Cycloheptylamine, K₂CO₃ or TEA
-
Solvent : DCM, THF, or DMF
Table 3: Amide Coupling Reaction Parameters
| Chloroacetyl Intermediate | Amine | Base | Solvent | Temp | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloroacetyl-pyridazinone | Cycloheptylamine | K₂CO₃ | DCM | 25°C | 4–6h | 65–80% | |
| 2-Chloroacetyl-pyridazinone | Cycloheptylamine | TEA | THF | 40°C | 2–3h | 70–85% |
Purification and Characterization
Key Challenges and Optimization
-
Regioselectivity : Ensuring substitution occurs at the 2-position of the pyridazinone.
-
Stability : Chloroacetyl intermediates are sensitive to hydrolysis; anhydrous conditions are critical.
-
Yield : Lower yields (50–65%) in cyclization steps necessitate efficient purification.
Alternative Synthetic Routes
One-Pot Synthesis
A sequential approach combining chloroacetylation and amide formation in a single pot has been reported for analogous compounds.
Microwave-Assisted Reactions
Reduced reaction times (30–60 minutes) with maintained yields (70–85%) using microwave irradiation.
Applications and Derivatives
This compound serves as a precursor for CNS-targeted pharmaceuticals, leveraging the cycloheptyl group for enhanced blood-brain barrier permeability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Substitution: Various substitution reactions can be performed on the benzyl group and the cycloheptylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives .
Scientific Research Applications
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors.
Chemical Biology: It serves as a tool compound to study the biological pathways involving piperidine and pyridazine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- The target compound shares the 4-benzylpiperidinyl group with S3, S9, and 6e, which is critical for MAO inhibition and CNS activity .
- Replacing the hydrazide (S3, S9) or antipyrine (6e) with a cycloheptyl acetamide group likely improves metabolic stability compared to hydrazide derivatives, which are prone to hydrolysis .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Data
Key Findings :
- S3 and 6e exhibit significant analgesic and anti-inflammatory activities, suggesting that the benzylpiperidinyl-pyridazinone scaffold is a viable platform for CNS-targeted therapies .
- The propanamide linker in 6i (vs. acetamide in the target compound) may alter binding kinetics due to increased flexibility .
Biological Activity
The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 436.6 g/mol. The structure features a piperidine moiety, a pyridazine ring, and an acetamide group, which contribute to its biological properties.
Research indicates that the compound's biological activity is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Receptor Binding : The compound is believed to bind to receptors in the central nervous system, modulating their activity and potentially influencing neurotransmitter levels.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like acetylcholine, which is crucial for cognitive function.
- Signal Transduction Pathways : The compound may affect various signaling pathways, leading to altered cellular functions and behaviors.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic activities. It has been evaluated for its potential to alleviate pain and reduce inflammation in various experimental models. The unique combination of functional groups enhances its binding affinity to specific biological targets, making it a promising candidate for further pharmacological studies.
Neuroprotective Properties
The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . A comparative molecular field analysis (CoMFA) study indicated strong correlations between structural features of benzylpiperidine derivatives and their inhibitory activities against AChE .
Case Studies
Several case studies have explored the biological effects of related compounds with similar structures:
- Study on Acetylcholinesterase Inhibition :
- Analgesic Activity Evaluation :
- Antiproliferative Activity :
Data Summary
The following table summarizes key findings related to the biological activity of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide and related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide | C26H36N4O2 | Anti-inflammatory, analgesic |
| N-benzylpiperidine derivatives | Varies | AChE inhibition, neuroprotective |
| 2-substituted thiazoles | CxHyNzOw | Antiproliferative against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
